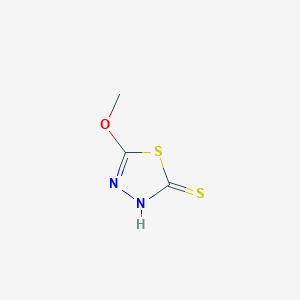

5-Methoxy-1,3,4-thiadiazole-2-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2OS2/c1-6-2-4-5-3(7)8-2/h1H3,(H,5,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUUILDQPKPPMCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NNC(=S)S1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37158-90-0 | |

| Record name | 5-methoxy-1,3,4-thiadiazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Methoxy 1,3,4 Thiadiazole 2 Thiol and Its Derivatives

Classical Synthetic Approaches for 1,3,4-Thiadiazoles

The synthesis of the 1,3,4-thiadiazole (B1197879) core, a key structural motif in many pharmacologically active compounds, has traditionally relied on well-established cyclization and condensation reactions. These methods often involve the use of foundational precursors like thiohydrazines and thiosemicarbazides.

Cyclization Reactions from Thiohydrazines and Thiosemicarbazides

The cyclization of thiosemicarbazide (B42300) and its derivatives is a cornerstone in the synthesis of 2-amino-1,3,4-thiadiazoles. ptfarm.pl This process typically involves the acylation of the thiosemicarbazide followed by a dehydration step. nih.gov A variety of dehydrating agents have been employed, including strong acids like sulfuric acid and polyphosphoric acid, as well as phosphorus halides. nih.gov For instance, thiosemicarbazide can be cyclized directly with acetyl chloride to yield 2-amino-5-substituted-1,3,4-thiadiazoles. nih.gov The reaction conditions, particularly the acidity of the medium, can significantly influence the reaction pathway, with acidic conditions favoring the formation of 1,3,4-thiadiazole derivatives. ptfarm.pl

Similarly, thiohydrazide derivatives serve as versatile starting materials. Alkyl and aryl thiohydrazides react with orthoesters, proceeding through a thiosemicarbazone intermediate which then cyclizes to form the 1,3,4-thiadiazole ring. bu.edu.eg A specific synthesis for 5-methoxy-1,3,4-thiadiazole-2(3H)-thione involves the treatment of o-methyl thiocarbazate with carbon disulphide and an alkali. connectjournals.com

A general mechanism for the formation of 1,3,4-thiadiazoles from thiosemicarbazide involves a nucleophilic attack of the nitrogen on a carboxylic acid, followed by dehydration and subsequent intramolecular attack by the sulfur atom to form the heterocyclic ring. sbq.org.br

Table 1: Classical Cyclization Reactions for 1,3,4-Thiadiazole Synthesis

| Starting Material | Reagent(s) | Product Type | Reference(s) |

|---|---|---|---|

| Thiosemicarbazide | Carboxylic Acids, Dehydrating Agent (e.g., H₂SO₄) | 2-Amino-5-substituted-1,3,4-thiadiazoles | ptfarm.plnih.gov |

| Thiosemicarbazide | Acetyl Chloride | 2-Amino-5-methyl-1,3,4-thiadiazole | nih.gov |

| Thiohydrazides | Orthoesters | 1,3,4-Thiadiazoles | bu.edu.eg |

Condensation Reactions Utilizing Appropriate Precursors

Condensation reactions provide another major route to the 1,3,4-thiadiazole scaffold. These reactions often involve the bringing together of two molecules, or parts of the same molecule, with the elimination of a small molecule such as water or an alcohol. For example, 2-amino-substituted 1,3,4-thiadiazoles can be synthesized via the condensation of thiosemicarbazide with aldehydes, followed by an oxidative C-S bond formation mediated by iodine. sbq.org.brorganic-chemistry.org

Another key precursor class is dithiocarbazates, which are themselves synthesized from reagents like hydrazine (B178648) and carbon disulfide. sbq.org.br These dithiocarbazates can then be cyclized to form 1,3,4-thiadiazole derivatives. For instance, potassium salts of 3-aroyldithiocarbazates yield 5-substituted 1,3,4-thiadiazole-2-thiones upon treatment with concentrated sulfuric acid. connectjournals.com

Modern and Sustainable Synthetic Strategies for 1,3,4-Thiadiazoles

In recent years, the focus of synthetic chemistry has shifted towards the development of more environmentally benign and efficient methodologies. This trend is also evident in the synthesis of 1,3,4-thiadiazoles, with an emphasis on green chemistry principles and the optimization of reaction conditions.

Green Chemistry Methodologies in 1,3,4-Thiadiazole Synthesis

Green chemistry approaches aim to reduce or eliminate the use and generation of hazardous substances. bu.edu.eg In the context of 1,3,4-thiadiazole synthesis, this has led to the exploration of alternative reaction media and catalysts. One notable development is the use of polyphosphate ester (PPE) as a non-toxic additive for the one-pot synthesis of 2-amino-1,3,4-thiadiazole (B1665364) derivatives from thiosemicarbazide and carboxylic acids. encyclopedia.pubmdpi.com This method avoids the use of harsh and toxic reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). mdpi.com

Furthermore, the use of water as a solvent has been explored. For example, the synthesis of certain 1,3,4-thiadiazole derivatives has been successfully carried out in a mixture of DMF and water, which is a more environmentally friendly solvent system compared to traditional non-polar organic solvents. nih.gov

Table 2: Green Chemistry Approaches in 1,3,4-Thiadiazole Synthesis

| Methodology | Key Feature | Example | Reference(s) |

|---|---|---|---|

| Use of Polyphosphate Ester (PPE) | Avoids toxic dehydrating agents | One-pot synthesis of 2-amino-1,3,4-thiadiazoles | encyclopedia.pubmdpi.com |

| Aqueous Reaction Media | Reduces use of volatile organic compounds | Synthesis in DMF/H₂O mixtures | nih.gov |

Optimization of Reaction Conditions for Targeted Derivatization

The optimization of reaction conditions is crucial for achieving high yields and regioselectivity in the synthesis of specific 1,3,4-thiadiazole derivatives. The choice of reagents, solvents, and temperature can significantly impact the outcome of a reaction. For instance, in the cyclization of thiosemicarbazides, the use of different reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC·HCl) or p-toluenesulfonyl chloride (p-TsCl) can lead to different regioselectivities, favoring the formation of either 1,3,4-oxadiazoles or 1,3,4-thiadiazoles. sbq.org.br

Strategies for Structural Diversification and Functionalization

The functionalization of the 1,3,4-thiadiazole ring is a key strategy for modulating its physicochemical and biological properties. nih.gov The 1,3,4-thiadiazole nucleus can be substituted at various positions, allowing for the introduction of a wide range of functional groups. nih.gov

For example, 2-amino-1,3,4-thiadiazoles can be further modified at the amino group or at the C5 position of the thiadiazole ring. nih.gov Similarly, 1,3,4-thiadiazole-2-thiols can undergo reactions at the exocyclic sulfur atom, allowing for the attachment of various side chains. This structural diversification is essential for the development of new derivatives with tailored properties for specific applications. The combination of the 1,3,4-thiadiazole core with other heterocyclic systems to create fused bicyclic structures is another approach to generate novel chemical entities with potentially enhanced biological activities. researchgate.net

Coordination Chemistry of 5 Methoxy 1,3,4 Thiadiazole 2 Thiol As a Ligand

1,3,4-Thiadiazole (B1197879) Derivatives as Versatile Ligands in Metal Complexation

The 1,3,4-thiadiazole ring system is a cornerstone in the design of versatile ligands for metal complexation. scispace.comgranthaalayahpublication.org These five-membered heterocyclic compounds, containing two nitrogen atoms and a sulfur atom, possess a strong aromatic character that contributes to their high in vivo stability. scispace.com Their derivatives are known for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. granthaalayahpublication.orgresearchgate.netresearchgate.net

The versatility of 1,3,4-thiadiazole derivatives as ligands stems from the presence of multiple potential donor atoms—the two ring nitrogen atoms and the exocyclic sulfur atom from the thiol group—which can coordinate to metal ions. mdpi.comfao.org This allows them to act as monodentate or bidentate ligands, forming stable chelate rings with metal centers. The existence of thiol-thione tautomerism in mercapto-substituted thiadiazoles further influences their coordination behavior. researchgate.net The ability to introduce various functional groups onto the thiadiazole ring allows for the fine-tuning of the ligand's electronic and steric properties, thereby influencing the structure and reactivity of the resulting metal complexes. mdpi.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 1,3,4-thiadiazole derivatives typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent, such as ethanol (B145695) or DMF. fao.orgnih.govuotechnology.edu.iq The reaction conditions, including temperature and molar ratio of reactants, are controlled to isolate the desired complex. scispace.comuotechnology.edu.iq For instance, new 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine complexes were prepared by reacting the ligand with various metal chlorides in ethanol. uotechnology.edu.iq

Once synthesized, these complexes are subjected to a range of analytical techniques to determine their structure and properties.

Spectroscopic methods are indispensable for elucidating the nature of the metal-ligand bond.

FT-IR Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy provides direct evidence of coordination. Changes in the vibrational frequencies of the ligand's functional groups upon complexation indicate their involvement in bonding. For example, a shift in the ν(C=N) band of the thiadiazole ring to a lower frequency in the complex's spectrum compared to the free ligand suggests coordination through a nitrogen atom. nih.gov Similarly, alterations in the bands associated with the C-S and N-H groups can confirm the participation of the sulfur and amino groups in complex formation. jmchemsci.comnih.gov

| Compound | Key FT-IR Bands (cm⁻¹) of a 1,3,4-Thiadiazole Derivative and its Complexes |

| Ligand (L) | ν(N-H): ~3250, ν(C=N): ~1628, ν(C-S): ~700 |

| Cu(II) Complex | ν(N-H): ~3250, ν(C=N): ~1607, ν(C-S): Shifted |

| Zn(II) Complex | ν(N-H): ~3250, ν(C=N): ~1610, ν(C-S): Shifted |

This table illustrates typical shifts observed in the FT-IR spectra of 1,3,4-thiadiazole complexes, indicating coordination. Data adapted from studies on similar thiadiazole derivatives. nih.gov

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy is used to study the electronic transitions within the complex. The appearance of new absorption bands, particularly in the visible region, or shifts in the ligand's characteristic bands upon complexation, provides information about the coordination environment and the geometry of the metal ion. mdpi.comuotechnology.edu.iqnih.gov These new bands are often attributed to d-d transitions of the metal ion or ligand-to-metal charge transfer (LMCT) transitions.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a powerful tool for studying the structure of these complexes in solution. nih.gov The chemical shifts of protons and carbons in the ligand are sensitive to their electronic environment. Upon coordination to a metal, the signals of nuclei near the binding site experience a shift, providing clear evidence of complexation. mdpi.comnih.govnih.govsjpas.com

Mass Spectrometry: Mass spectrometry is employed to determine the molecular weight of the synthesized complexes, which helps to confirm their proposed stoichiometry and the ligand-to-metal ratio. mdpi.comjmchemsci.comnih.gov Fragmentation patterns can also offer additional structural information.

Single-crystal X-ray crystallography stands as the most definitive technique for elucidating the three-dimensional structure of metal complexes. researchgate.net This method provides precise information on bond lengths, bond angles, and the coordination geometry around the metal center (e.g., octahedral, tetrahedral, or square planar). nih.govresearchgate.net It also reveals details about the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which can stabilize the crystal structure. researchgate.net For example, the crystal structure of a zinc(II) coordination polymer with 5-phenyl-1,3,4-oxadiazole-2-thiolate revealed a distorted tetrahedral environment for the Zn(II) atom, coordinated by two sulfur and two nitrogen atoms from four different ligands. nih.gov

| Complex | Crystal System | Space Group | Coordination Geometry |

| [Ni(en)₂(mtt)₂] | Monoclinic | P 21/n | Six-coordinate |

| Co(en)₂(mtt)₂ | Orthorhombic | P 21 21 21 | Six-coordinate |

| [Zn(C₈H₅N₂OS)₂]ₙ | Monoclinic | C2/c | Distorted Tetrahedral |

This table presents crystallographic data for selected metal complexes of thiadiazole derivatives, showcasing the type of structural information obtained. researchgate.netnih.gov

Elucidation of Coordination Modes and Metal-Binding Sites

The coordination modes of 1,3,4-thiadiazole derivatives are diverse and depend on the specific ligand structure and the metal ion involved. Spectroscopic and crystallographic studies have shown that these ligands can coordinate as monodentate or bidentate chelators. mdpi.comjmchemsci.com

The most common binding sites are the exocyclic sulfur atom of the thiol group and one of the adjacent ring nitrogen atoms (typically N-3). researchgate.netresearchgate.net This bidentate coordination leads to the formation of a stable five-membered chelate ring. researchgate.net In some cases, coordination can occur through the ring nitrogen atoms only, or through other functional groups present on the thiadiazole ring. researchgate.netnih.gov For instance, in complexes of 2-amino-5(2,4-dihydroxyphenyl)-1,3,4-thiadiazole with Cu(II) and Zn(II), chelation occurs via one of the thiadiazole nitrogen atoms and the deprotonated hydroxyl group of the neighboring phenyl ring. mdpi.comnih.gov

Impact of Ligand Modifications on Complex Stability and Geometry

Modifying the substituents on the 1,3,4-thiadiazole ring has a profound impact on the stability and geometry of the resulting metal complexes. The introduction of different functional groups at the C2 and C5 positions can alter the ligand's electronic properties (donor/acceptor capabilities) and steric bulk. mdpi.com

For example, introducing electron-donating groups can enhance the electron density on the donor atoms, potentially leading to stronger metal-ligand bonds and more stable complexes. Conversely, bulky substituents near the coordination sites can create steric hindrance, influencing the coordination number and geometry of the metal center. nih.gov Studies on 2-amino-5(2,4-dihydroxyphenyl)-1,3,4-thiadiazole showed that modifications like acetylation of the amino and hydroxyl groups could be used to assess alternative coordination modes. mdpi.comnih.gov The nature of the substituent can also influence the ligand-to-metal ratio in the final complex. mdpi.com

Academic Research on Applications of 1,3,4-Thiadiazole Metal Complexes in Catalysis and Materials Science

The unique properties of metal complexes derived from 1,3,4-thiadiazole ligands have led to their exploration in various fields, including catalysis and materials science. acs.orgnih.gov

In catalysis , the ability of these complexes to exist in various coordination geometries and oxidation states makes them potential candidates for catalyzing organic reactions. While specific applications for 5-methoxy-1,3,4-thiadiazole-2-thiol complexes are still an emerging area of research, the broader class of thiadiazole complexes is being investigated for catalytic activity.

In materials science , these complexes are of interest for creating coordination polymers and metallopolymers. acs.org The bridging capability of thiadiazole ligands can lead to the formation of extended one-, two-, or three-dimensional networks with interesting electronic, optical, or magnetic properties. For example, a p-type metallopolymer formed from the coordination of bismuth(III) with dimercaptothiadiazole has been investigated as a stable photocathode in protic electrolytes. acs.org Such materials have potential applications in sensors, electronic devices, and energy storage.

Structure Activity Relationship Sar Studies of 1,3,4 Thiadiazole Derivatives

Principles of Structural Modification and Bioactivity Modulation in 1,3,4-Thiadiazoles

The core principle behind modulating the bioactivity of 1,3,4-thiadiazole (B1197879) derivatives lies in the strategic modification of substituents at the C2 and C5 positions of the heterocyclic ring. mdpi.comnih.gov This five-membered ring system is electron-deficient and generally inert to electrophilic substitution, but the C2 and C5 positions are highly activated for nucleophilic substitution, making them ideal points for chemical diversification. mdpi.com

Influence of Substituent Effects on Pharmacological Outcomes

The nature of the substituents attached to the 1,3,4-thiadiazole core profoundly influences the resulting pharmacological activity. The electronic and steric characteristics of these groups, as well as the use of bioisosteric replacements, are key factors in determining the compound's biological profile.

The electronic properties of substituents, whether they are electron-donating groups (EDG) or electron-withdrawing groups (EWG), play a critical role in modulating the bioactivity of 1,3,4-thiadiazole derivatives. Research has shown that compounds featuring either strong EDGs or EWGs on the terminal rings often exhibit enhanced inhibitory profiles. nih.gov For example, the introduction of an electron-withdrawing chlorine atom onto a phenyl ring at the C5 position has been reported to boost the cytotoxic activity of thiadiazole derivatives. nih.gov Similarly, the presence of a nitro group, a potent EWG, on a thiazole (B1198619) moiety attached to the thiadiazole core was found to be crucial for anchoring the compound within the target protein's binding site, leading to significant kinase inhibition. mdpi.com

Steric factors, such as the size and shape of the substituents, also significantly impact activity. The bulkiness of a group can influence how a molecule fits into a protein's binding pocket. While some degree of steric bulk might be necessary for optimal interactions, excessively large groups can hinder binding and reduce activity. nih.gov The interplay between electronic and steric effects is complex, and achieving the right balance is essential for designing potent and selective pharmacological agents.

A study on 1,3,4-thiadiazole derivatives as potential anticancer agents highlighted these principles. The findings are summarized in the table below.

| Compound ID | R (Substituent at C5) | R' (Substituent at C2) | Cytotoxic Activity (IC50 in µM) |

| ST8 | 3-methoxyphenyl | 2-trifluoromethylphenylamino | 49.6 (MCF-7), 53.4 (MDA-MB-231) nih.gov |

| 4y | p-tolylamino (via thioacetamide (B46855) linker) | N-(5-ethyl-1,3,4-thiadiazol-2-yl) | 84 (MCF-7), 34 (A549) researchgate.net |

| 4e | 4-chlorophenyl | 2-{[4-(2-fluorobenzyl)piperazin-1-yl]acetyl}amino | High activity vs. MCF-7 & HepG2 nih.gov |

| 4i | 4-chlorophenyl | 2-{[4-(4-benzyl)piperidin-1-yl]acetyl}amino | High activity vs. MCF-7 & HepG2 nih.gov |

Data sourced from references nih.gov, researchgate.net, and nih.gov. Note: "High activity" indicates potent effects as reported in the source, without specific IC50 values provided in the abstract.

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a widely used strategy in drug design. The 1,3,4-thiadiazole ring itself is considered a bioisostere of other heterocycles like thiazole and oxadiazole, as well as the pyrimidine (B1678525) ring found in nucleobases. nih.govrsc.orgnih.govmdpi.com This bioisosteric relationship allows 1,3,4-thiadiazole derivatives to potentially interfere with biological pathways involving these other structures, such as DNA replication. nih.govmdpi.com

The substitution of one bioisostere for another can lead to significant changes in biological activity. In some cases, replacing a different heterocyclic system with a 1,3,4-thiadiazole ring can lead to analogues with improved activity, partly because the sulfur atom can enhance liposolubility. nih.gov Conversely, replacing the 1,3,4-thiadiazole scaffold can also demonstrate its importance for activity. A notable study revealed that when the 1,3,4-thiadiazole ring in a series of potent anticancer agents was replaced by its 1,3,4-oxadiazole (B1194373) isostere, a dramatic decrease in pharmacological activity was observed. nih.govmdpi.com This finding underscores the critical role of the thiadiazole scaffold's unique properties in achieving the desired biological effect in that particular series of compounds.

Significance of Linker Length and Flexibility in Determining Target Specificity

Different types of linkers, such as simple thioether (-S-), alkyl, or more complex acetamide (B32628) (-NH-CO-CH2-) bridges, are employed in the design of thiadiazole derivatives. nih.govnih.govresearchgate.net For instance, a series of potent Abl tyrosine kinase inhibitors utilized a thio linker to connect a benzyl (B1604629) group to the C2 position of the thiadiazole ring. nih.gov In another study, an acetamide linker was used to attach various substituted piperazine (B1678402) moieties to the thiadiazole scaffold, resulting in compounds with significant anticancer activity. nih.gov The flexibility of the linker allows the terminal groups to explore different spatial arrangements, increasing the probability of finding an optimal binding mode. However, overly flexible linkers can lead to a loss of entropy upon binding, which is energetically unfavorable. Therefore, designing linkers with an optimal degree of conformational restriction is a key strategy for enhancing both potency and selectivity.

Rational Design Strategies Derived from SAR Insights

The knowledge gained from comprehensive SAR studies enables the rational design of new and improved 1,3,4-thiadiazole-based therapeutic agents. nih.gov By analyzing how different structural modifications affect biological activity, researchers can build predictive models that guide future synthesis efforts. This process involves identifying pharmacophores—the essential structural features required for biological activity—and anti-pharmacophores, which are structural elements that are detrimental to activity. nih.gov

Molecular modeling and computational tools, such as molecular docking, play a pivotal role in this process. nih.gov These techniques allow scientists to visualize how a designed molecule might interact with its biological target at an atomic level. For example, docking simulations can help rationalize the observed SAR by showing how a particular substituent, like the nitrothiazole moiety in a kinase inhibitor, anchors the molecule into the active site through specific hydrogen bonds and hydrophobic interactions. mdpi.com This insight allows for the targeted design of new derivatives with modifications aimed at strengthening these key interactions. By combining empirical SAR data with computational predictions, medicinal chemists can move beyond trial-and-error synthesis and adopt a more targeted approach to discover compounds with enhanced potency, improved selectivity, and better pharmacokinetic profiles. mdpi.comnih.gov

Mechanistic Investigations of Biological Activities of 1,3,4 Thiadiazole Derivatives

General Molecular Mechanisms of Action

The 1,3,4-thiadiazole (B1197879) moiety is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms. nih.gov This structure is considered a bioisostere of pyrimidine (B1678525), a fundamental component of nucleic acids, which may explain the ability of some of its derivatives to interfere with DNA replication. nih.govnih.gov Furthermore, the mesoionic character of the 1,3,4-thiadiazole ring allows these compounds to readily cross cellular membranes, enhancing their interaction with various biological targets. nih.govtandfonline.com

A primary mechanism through which 1,3,4-thiadiazole derivatives exert their biological effects is by inhibiting various enzymes and modulating receptor pathways. researchgate.net Their ability to act as inhibitors is attributed to the presence of the toxophoric –N=C–S– moiety. rsc.org

Derivatives of 1,3,4-thiadiazole have been shown to inhibit a range of enzymes, including:

Carbonic Anhydrase: Certain 1,3,4-thiadiazole derivatives, such as acetazolamide (B1664987) and methazolamide, are well-known carbonic anhydrase inhibitors. nih.gov

Tyrosine Kinases: Some derivatives have been identified as inhibitors of tyrosine kinases like c-Src/Abl, which are often implicated in cancer progression. researchgate.net

α-Glucosidase: A series of 1,3,4-thiadiazole-bearing Schiff base analogues have demonstrated significant inhibitory activity against the α-glucosidase enzyme, suggesting potential applications in managing diabetes. nih.gov

Inosine Monophosphate Dehydrogenase (IMPDH): This enzyme is crucial for the proliferation of cancer cells, and some 2-amino-1,3,4-thiadiazole (B1665364) derivatives have been noted as its inhibitors. nih.govmdpi.com

Focal Adhesion Kinase (FAK): Amide derivatives of 5-aryl substituted 1,3,4-thiadiazole-2-amine have been developed as micromolar inhibitors of FAK by targeting its ATP-binding pocket. nih.govmdpi.com

Lysine-Specific Demethylase 1 (LSD1): Certain thiadiazole compounds have shown potent inhibition of LSD1, an enzyme involved in cell differentiation and proliferation. nih.gov

Cyclin-Dependent Kinases (CDKs): Molecular docking studies have suggested that some 2,5-disubstituted thiadiazole derivatives may act by inhibiting CDK1. mdpi.com

In addition to enzyme inhibition, some 1,3,4-thiadiazole derivatives can modulate receptor activity. For instance, certain biarylpyrazole-1,3,4-thiadiazole derivatives have been shown to be potent antagonists of the cannabinoid receptor 1 (CB1). mdpi.com

The sulfur atom within the thiadiazole ring can contribute to the antioxidant properties of its derivatives. researchgate.net Some studies have reported that certain 1,3,4-thiadiazole derivatives possess effective antioxidant properties, likely due to their ability to scavenge free radicals. researchgate.netrsc.org The synthesis of new thiadiazole and oxadiazole derivatives has been explored to study their antioxidant effects. echemcom.com

The structural similarity of the 1,3,4-thiadiazole ring to pyrimidine suggests a potential for these compounds to interact with nucleic acids. nih.govnih.gov It is believed that this bioisosterism allows some cytostatically active 1,3,4-thiadiazole molecules to interfere with DNA synthesis and replication in both tumor and bacterial cells. mdpi.comnih.gov The mesoionic nature of these compounds facilitates their passage across cell membranes to interact with biological targets like DNA. nih.gov

Studies have investigated the interaction of 1,3,4-thiadiazole derivatives with calf thymus DNA (CT-DNA) to understand their mechanism of action. rsc.orgkayseri.edu.tr For example, a comet assay demonstrated that certain ciprofloxacin-based 1,3,4-thiadiazole derivatives could induce significant DNA damage in cancer cells. nih.gov

Mechanistic Studies in Specific Biological Contexts

The broad spectrum of biological activities exhibited by 1,3,4-thiadiazole derivatives has prompted more specific mechanistic investigations in various therapeutic areas. bepls.com

1,3,4-Thiadiazole derivatives are known to possess significant antimicrobial activity against a range of bacteria and fungi. researchgate.netnih.gov The antibacterial and antifungal activities are often dependent on the specific substituents on the thiadiazole ring. dergipark.org.tr

A key aspect of their antimicrobial action is the inhibition of biofilm formation, a major factor in antibiotic resistance. dergipark.org.tr Some 1,3,4-thiadiazole derivatives have been shown to effectively inhibit biofilm formation and disperse mature biofilms in various pathogens. nih.govmdpi.com For instance, certain derivatives have demonstrated significant biofilm inhibition against Pseudomonas aeruginosa and Staphylococcus aureus. nih.gov

The antimicrobial mechanism can also involve the inhibition of specific bacterial enzymes. Docking studies have suggested that 1,3,4-thiadiazole derivatives can inhibit the Kinase ThiM from Klebsiella pneumoniae and a protein from Staphylococcus epidermidis. rsc.orgnih.gov While direct inhibition of E. coli MurB by 5-Methoxy-1,3,4-thiadiazole-2-thiol is not explicitly detailed in the provided context, the general class of thiadiazoles is known to target various bacterial enzymes.

Table 1: Antimicrobial and Antibiofilm Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound/Derivative | Target Organism | Activity | Findings | Citations |

| Compound 4a | P. aeruginosa ATCC 27853 | Antimicrobial & Antibiofilm | MIC of 125 µg/mL; 94-100% biofilm inhibition at 250-1000 µg/mL. | nih.gov |

| Compound 4h | S. aureus ATCC 29213 | Antimicrobial & Antibiofilm | Potent antibacterial activity; 81-98% biofilm inhibition at 250-1000 µg/mL. | nih.gov |

| Derivative 8j | Gram-positive and Gram-negative pathogens, C. albicans | Biofilm Dispersal | BIC50 values ranging from 17 to 40 µg/mL against preformed biofilms. | mdpi.com |

The anticancer properties of 1,3,4-thiadiazole derivatives are extensively studied. bepls.com These compounds can induce cytotoxicity in various cancer cell lines, including breast, lung, colon, and leukemia cells, by interfering with multiple signaling pathways. bepls.com

The primary mechanisms behind their anticancer activity include:

Induction of Apoptosis: Many 1,3,4-thiadiazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. bepls.commdpi.com This can be mediated through the activation of caspases, such as Caspase 3 and Caspase 8, and pro-apoptotic proteins like BAX. mdpi.com

Cell Cycle Arrest: Some derivatives have been shown to cause cell cycle arrest at different phases. For example, one derivative was found to halt the cell cycle at the G2/M phase in breast cancer cells. nih.gov

Inhibition of Signaling Pathways: These compounds can interfere with critical signaling pathways involved in cell growth and survival, such as the PI3K/Akt and MAPK/ERK pathways. bepls.com

Enzyme Inhibition: As previously mentioned, the inhibition of enzymes like topoisomerases, histone deacetylases, and various kinases plays a significant role in their antiproliferative effects. bepls.comnih.gov For instance, some derivatives act as EGFR/HER-2 dual target inhibitors. nih.govmdpi.com

A study on 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole demonstrated potent anti-proliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines. mdpi.comnih.gov Another novel compound, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, showed significant anti-proliferative effects against LoVo and MCF-7 cancer cells. nih.gov

Table 2: Anticancer Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound/Derivative | Cancer Cell Line(s) | IC50 Value(s) | Mechanism of Action | Citations |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7, MDA-MB-231 | 49.6 µM, 53.4 µM | Anti-proliferative | mdpi.comnih.gov |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | LoVo, MCF-7 | 2.44 µM, 23.29 µM | Anti-proliferative | nih.gov |

| Ciprofloxacin-based derivatives (1e, 1g) | MCF-7 | 3.26 µM (1e) | Pro-apoptotic, DNA damage | nih.gov |

| Pyridine derivatives (18a-h) | HCT-116, Hep-G2 | 2.03–37.56 μM | Antiproliferative | nih.gov |

| LSD1 inhibitor (22d) | MCF-7, HCT-116 | 1.52 μM, 10.3 μM | Antiproliferative, LSD1 inhibition | nih.gov |

| EGFR/HER-2 dual inhibitor (29i) | Breast and lung cancer cell lines | Not specified | Inhibition of EGFR and HER-2 phosphorylation | nih.govmdpi.com |

| EGFR inhibitor (32a, 32d) | HePG-2, MCF-7 | 3.31–9.31 µM | Antiproliferative, EGFR inhibition | nih.govmdpi.com |

Anticancer Activity: Elucidation of Antiproliferative and Apoptotic Induction Pathways

Tyrosine Kinase Inhibition

The inhibition of tyrosine kinases is a critical mechanism for the anticancer activity of many 1,3,4-thiadiazole derivatives. These enzymes play a pivotal role in cellular signaling pathways that control cell growth, proliferation, and differentiation. brieflands.com

Focal Adhesion Kinase (FAK): Certain 5-aryl substituted 1,3,4-thiadiazole-2-amine derivatives have been identified as micromolar inhibitors of Focal Adhesion Kinase (FAK) by targeting its ATP-binding pocket. nih.gov For instance, some derivatives have demonstrated potent FAK inhibitory activity against the HEPG2 cell line. nih.gov

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2): The anticancer effects of some 1,3,4-thiadiazole derivatives have been linked to the inhibition of human epidermal growth factor receptors (HERs), which are receptor protein tyrosine kinases. brieflands.com Overexpression of EGFR and HER-2 is common in various cancers, including breast cancer. brieflands.com Specific N-(1,3,4-thiadiazol-2-yl)benzamide derivatives have been developed as dual inhibitors of EGFR and HER-2. brieflands.com Molecular docking studies have shown that the thiadiazole moiety is crucial for the interaction with the active sites of these receptors. brieflands.com

Abl Kinase: In the context of chronic myelogenous leukemia, certain N-(5-nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide derivatives have been shown to inhibit the Abl protein kinase. mdpi.comnih.gov Molecular modeling suggests that the nitrothiazole moiety plays a key role in binding to essential amino acid residues of the kinase. mdpi.com

Anti-inflammatory Activity: Cyclooxygenase (COX-2) Inhibition

A significant mechanism underlying the anti-inflammatory properties of 1,3,4-thiadiazole derivatives is the selective inhibition of cyclooxygenase-2 (COX-2). nih.gov COX enzymes are responsible for producing prostaglandins, which are key mediators of inflammation. While COX-1 is constitutively expressed in most tissues and has a protective role, COX-2 is induced in inflamed tissues. Therefore, selective COX-2 inhibitors can reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective COX inhibitors.

Several novel 1,3,4-thiadiazole derivatives, particularly those with sulfonamide moieties, have been synthesized and shown to be as effective as the selective COX-2 inhibitor celecoxib. Molecular docking studies have revealed that these compounds bind strongly to the COX-2 active site. Their selectivity is attributed to their ability to enter a small pocket present only in COX-2, where they bind to specific residues. Additionally, thiadiazole-thiazolidinone hybrids have been developed as dual inhibitors of COX-2 and 15-lipoxygenase (15-LOX), offering another strategy for managing inflammatory disorders. jmchemsci.com

Antidiabetic Activity: Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Binding and Alpha-Amylase Inhibition

The 1,3,4-thiadiazole scaffold has been explored for its potential in developing antidiabetic agents through various mechanisms.

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Binding: PPARs are nuclear receptors involved in lipid and glucose metabolism. nih.gov Thiazolidinediones are a class of drugs that act as selective agonists for PPAR-γ, leading to improved insulin (B600854) sensitivity. sphinxsai.com Some 1,3,4-thiadiazole derivatives have been investigated as potential activators of PPARα and PPARδ, suggesting their role in regulating lipid metabolism. nih.gov While direct binding of this compound to PPAR-γ has not been explicitly detailed, the broader class of thiadiazoles shows potential for interacting with this receptor family. nih.gov

Alpha-Amylase and Alpha-Glucosidase Inhibition: A key therapeutic approach for managing type 2 diabetes is to control postprandial hyperglycemia by inhibiting enzymes like α-amylase and α-glucosidase, which are responsible for carbohydrate digestion. nih.gov Several 1,3,4-thiadiazole derivatives have demonstrated significant inhibitory activity against these enzymes. nih.govsigmaaldrich.comnih.govsigmaaldrich.com For instance, imidazo[1,2-a]pyridine-based 1,3,4-thiadiazole derivatives have shown potent inhibition of α-glucosidase and α-amylase. sigmaaldrich.com Similarly, Schiff base analogues bearing the 1,3,4-thiadiazole moiety have exhibited excellent inhibitory profiles against α-glucosidase. nih.gov

Antiviral Activity: Inhibition of Viral DNA Synthesis and Replication

The 1,3,4-thiadiazole nucleus is considered a valuable pharmacophore in the development of antiviral agents, partly due to its role as a bioisostere of pyrimidine, a fundamental component of nucleic acids. nih.gov This structural similarity may enable these derivatives to interfere with viral DNA and RNA synthesis and replication. nih.gov

Hepatitis B Virus (HBV): The 1,3,4-thiadiazole scaffold has been reported to exhibit anti-hepatitis B activity. researchgate.net

HIV-1: A significant body of research has focused on 1,3,4-thiadiazole derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. nih.gov The reverse transcriptase (RT) enzyme is crucial for the replication of the HIV-1 virus. nih.gov Certain 3-(1,3,4-thiadiazol-2-yl)thiazolidin-4-one derivatives have been shown to effectively inhibit HIV-1 RT activity at micromolar concentrations. nih.gov Structure-activity relationship studies have been conducted to optimize the anti-HIV-1 activity of these compounds. nih.gov

Anticonvulsant Mechanisms of Action

The 1,3,4-thiadiazole moiety is a key feature in several compounds with anticonvulsant properties. sigmaaldrich.comfrontiersin.orgsigmaaldrich.com The proposed mechanisms of action often involve the modulation of GABAergic neurotransmission and interaction with voltage-gated ion channels. frontiersin.orgnih.gov

For example, a synthesized derivative, 5-[(E)-(3,4,5-trimethoxybenzylidene)amino]-1,3,4-thiadiazole-2-thiol, which is structurally related to this compound, has been shown to possess potent anticonvulsant activity in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models without inducing neurotoxicity. sigmaaldrich.comfrontiersin.orgnih.gov The anticonvulsant effect of this compound is suggested to be mediated through two mechanisms: enhancement of GABAergic transmission and blockade of voltage-gated ion channels. frontiersin.orgnih.gov The lipophilicity of these compounds, often enhanced by Schiff base formation, is considered important for their anticonvulsant activity. sigmaaldrich.com Furthermore, 5-amino-1,3,4-thiadiazole-2-thiol (B144363) has been used as a starting material for the synthesis of new amines with anticonvulsant activity. nih.gov

Antioxidant Mechanisms and Radical Scavenging

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various diseases. Antioxidants can mitigate this damage by scavenging free radicals. The antioxidant potential of 1,3,4-thiadiazole derivatives has been investigated through various in vitro assays.

The mechanisms by which these compounds exert their antioxidant effects often involve hydrogen atom transfer (HAT) or single-electron transfer followed by proton transfer (SET-PT). Theoretical studies using Density Functional Theory (DFT) have been employed to understand the antioxidant mechanisms. These studies analyze parameters like bond dissociation enthalpy (BDE), ionization potential (IP), and proton dissociation enthalpy (PDE). The presence of electron-donating groups on the phenyl rings of these derivatives, such as an amine group, has been found to significantly enhance their antioxidant activities. Thiazolidinone derivatives of 1,3,4-thiadiazole have also demonstrated notable antioxidant activity in DPPH and TBARS assays.

Other Reported Biological Activities and their Underlying Mechanistic Basis

The versatile 1,3,4-thiadiazole scaffold has been associated with a range of other biological activities.

Antifungal and Antibacterial Activity: Numerous 1,3,4-thiadiazole derivatives have demonstrated significant antifungal and antibacterial properties. researchgate.net For instance, derivatives of glucosides have shown good antifungal activity against pathogens like Phytophthora infestans. researchgate.net The mechanism of antimicrobial action for some derivatives is thought to involve the disruption of the microbial cell membrane integrity, leading to cell death.

Diuretic Activity: Certain 5-amino-1,3,4-thiadiazole-2-thiol derivatives have been screened for their in-vivo diuretic activity, with some compounds containing amine groups showing high potency. mdpi.com

Advanced Applications and Future Research Directions of 1,3,4 Thiadiazole Compounds

Applications in Advanced Materials Science

Development of Optoelectronic Devices and Fluorescent Dyes

No specific data or research articles were identified that detail the use of 5-Methoxy-1,3,4-thiadiazole-2-thiol in the development of optoelectronic devices or as a fluorescent dye. The broader class of thiadiazole derivatives has been investigated for such applications due to their potential photoelectroactive properties. researchgate.net For instance, some 1,3,4-thiadiazole (B1197879) analogues have been studied for their fluorescence effects, which can be influenced by substituents on the thiadiazole ring. nih.govresearchgate.net However, the specific impact of the 5-methoxy and 2-thiol substitutions on the optoelectronic and fluorescent properties of this particular compound has not been documented.

Exploration as Molecular Probes and Switches

There is no available research on the exploration of this compound as a molecular probe or switch. The potential for dual fluorescence in some 1,3,4-thiadiazole analogues suggests that they could be designed as molecular probes, but this has not been specifically investigated for the title compound. nih.gov

Construction of Metal-Organic Frameworks and Coordination Polymers

No studies have been found detailing the use of this compound in the construction of metal-organic frameworks (MOFs) or coordination polymers. The synthesis of MOFs and coordination polymers often utilizes ligands with specific functional groups capable of coordinating with metal ions. mdpi.com While thiazole (B1198619) and thiadiazole-based linkers have been used to create luminescent MOFs, there is no evidence of this compound being employed for this purpose. mdpi.commdpi.com

Academic Contributions to Agrochemical Development

A review of the literature indicates a lack of specific academic contributions on the use of this compound in agrochemical development. The broader 1,3,4-thiadiazole scaffold is known to be a component in some pesticides, including herbicides, fungicides, and insecticides. docksci.comresearchgate.net However, dedicated research on the agrochemical potential of this compound is absent.

Perspectives on Catalytic Applications in Organic Synthesis

There is no available information on the perspectives or use of this compound in catalytic applications within organic synthesis.

Emerging Research Trends and Persistent Challenges in 1,3,4-Thiadiazole Chemistry

While there are emerging trends in the broader field of 1,3,4-thiadiazole chemistry, such as their use in developing anticancer agents and functional materials, these trends have not specifically encompassed this compound. nih.govnih.gov The primary challenge concerning this specific compound is the fundamental lack of research into its synthesis, properties, and potential applications. Basic characterization data, such as its melting point of 132-133 °C, is available from chemical suppliers. sigmaaldrich.com However, without dedicated scientific investigation, its potential remains unknown.

The following table summarizes the lack of available data for the specified applications of this compound.

| Application Area | Research Findings for this compound |

| Optoelectronic Devices | No data available |

| Fluorescent Dyes | No data available |

| Molecular Probes/Switches | No data available |

| Metal-Organic Frameworks | No data available |

| Coordination Polymers | No data available |

| Agrochemicals | No data available |

| Catalysis | No data available |

Future Directions in Rational Compound Design and Targeted Synthesis

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, valued for its broad spectrum of pharmacological activities and its structural stability. researchgate.netnih.govnih.gov For the specific derivative, This compound , future research is poised to leverage advanced computational and synthetic methodologies to develop novel compounds with enhanced efficacy and target specificity. The focus of rational design will be on modifying the core structure to optimize biological activity, guided by an understanding of structure-activity relationships (SAR) and molecular interactions. researchgate.netnih.gov

The future of designing derivatives based on This compound will heavily rely on computational chemistry to predict the properties and biological activity of novel molecules before their synthesis. researchgate.net Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are instrumental in this regard. researchgate.netacs.org QSAR models can correlate variations in the physicochemical properties of substituents with changes in biological activity, thereby guiding the selection of functional groups to enhance potency. For instance, modifying the methoxy (B1213986) group or substituting the thiol hydrogen with various moieties can be systematically explored in silico to predict their impact on a desired therapeutic effect, such as anticancer or antimicrobial activity. mdpi.comnih.gov

Molecular docking simulations will continue to provide crucial insights into the binding mechanisms of these compounds with biological targets like proteins and enzymes. nih.govdovepress.com By understanding how the 1,3,4-thiadiazole ring and its substituents interact with the active site of a target protein, researchers can design modifications to improve binding affinity and selectivity. dovepress.comnih.gov This computational-first approach minimizes the trial-and-error nature of traditional synthesis and allows for a more focused and efficient discovery process.

In parallel, advancements in targeted synthesis will enable the precise and efficient creation of these computationally designed molecules. Future synthetic strategies will likely focus on combinatorial chemistry and green chemistry principles to generate libraries of derivatives for high-throughput screening. One-pot synthesis and multicomponent reactions are becoming increasingly important for their efficiency and reduced waste. researchgate.net The development of novel synthetic routes that allow for modular assembly of the thiadiazole core and its substituents will be critical. This involves refining existing methods, such as the cyclization of thiosemicarbazide (B42300) precursors, to accommodate a wider range of functional groups and improve yields. sbq.org.br

The following table outlines potential future strategies for the rational design and synthesis of derivatives of This compound :

| Research Area | Technique/Approach | Objective |

| Rational Compound Design | Quantitative Structure-Activity Relationship (QSAR) | To predict the biological activity of novel derivatives and guide the selection of optimal substituents. |

| Molecular Docking | To elucidate binding modes with target proteins and design modifications for enhanced affinity and selectivity. nih.gov | |

| ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction | To computationally assess the drug-like properties and potential toxicity of new compounds early in the design phase. researchgate.netdovepress.com | |

| Targeted Synthesis | Combinatorial Chemistry | To rapidly generate large libraries of diverse derivatives for high-throughput screening. |

| Green Chemistry Approaches | To develop more environmentally friendly and efficient synthetic protocols with reduced waste and energy consumption. | |

| Flow Chemistry | To enable safer, more scalable, and highly controlled synthesis of target compounds. |

By integrating these advanced design and synthetic approaches, future research on This compound can unlock its full potential as a versatile scaffold for the development of next-generation therapeutic agents.

Q & A

Basic: What are the most reliable synthetic routes for 5-Methoxy-1,3,4-thiadiazole-2-thiol?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or cyclization reactions. A common approach is the reaction of 5-chloro-1,3,4-thiadiazole-2-thiol with sodium methoxide in a polar aprotic solvent (e.g., DMSO) under reflux. Catalytic systems using CuI (10 mol%) with ligands like 2-picolinic acid can enhance efficiency, as demonstrated in analogous thiadiazole syntheses . Ultrasound-assisted methods (40 kHz, 50°C, 4–6 h) may reduce reaction times and improve yields by 15–20% compared to conventional heating, as shown for structurally related compounds . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity.

Basic: How should researchers characterize the structural integrity of this compound?

Methodological Answer:

Key characterization techniques include:

- ¹H/¹³C NMR : The methoxy group (-OCH₃) appears as a singlet at ~δ 3.8–4.0 ppm in ¹H NMR, while the thione (C=S) carbon resonates at ~δ 165–170 ppm in ¹³C NMR, consistent with thiadiazole-thiol derivatives .

- IR Spectroscopy : Strong absorption bands at 2550–2600 cm⁻¹ (S-H stretch) and 1240–1280 cm⁻¹ (C-O-C stretch) confirm functional groups.

- Elemental Analysis : Discrepancies >0.3% in C/H/N/S ratios indicate impurities.

- X-ray Crystallography (if crystalline) : SHELX software can resolve bond lengths and angles, with planar thiadiazole rings (r.m.s. deviation <0.02 Å) .

Advanced: How can density functional theory (DFT) elucidate the electronic properties of this compound?

Methodological Answer:

DFT studies using hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set can predict:

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5–5.0 eV) correlate with reactivity; the methoxy group lowers the LUMO energy, enhancing electrophilicity .

- Electrostatic Potential Maps : Regions of high electron density (e.g., sulfur atoms) indicate nucleophilic attack sites.

- Thermochemical Data : Atomization energies and ionization potentials calculated with exact-exchange terms (e.g., Becke’s 1993 functional) show <3 kcal/mol deviation from experimental values .

Advanced: What experimental and computational methods resolve contradictions in reaction mechanisms for methoxy substitution?

Methodological Answer:

Contradictions (e.g., SN2 vs. radical mechanisms) can be addressed by:

- Kinetic Isotope Effects (KIE) : A primary KIE (k_H/k_D > 2) supports a concerted SN2 pathway.

- EPR Spectroscopy : Detection of radical intermediates (e.g., with TEMPO traps) indicates competing radical mechanisms.

- DFT Transition-State Analysis : Activation barriers (<25 kcal/mol for SN2 vs. >30 kcal/mol for radical pathways) validate dominant mechanisms .

Advanced: How can researchers assess the corrosion inhibition efficiency of this compound on metals?

Methodological Answer:

- Electrochemical Impedance Spectroscopy (EIS) : Measure charge-transfer resistance (R_ct) in 3.5% NaCl; efficiency (%) = [(R_ct(inhibitor) – R_ct(blank))/R_ct(inhibitor)] × 100.

- Adsorption Isotherms : Fit data to Langmuir models; Gibbs free energy (ΔG_ads) < −20 kJ/mol indicates chemisorption .

- SEM/EDS : Post-exposure surface analysis quantifies sulfur-rich protective layers.

Advanced: What methodologies are used to evaluate biological activity (e.g., enzyme inhibition)?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Simulate binding to target enzymes (e.g., human carbonic anhydrase-II). A docking score < −7.0 kcal/mol suggests strong inhibition .

- In Vitro Assays : Measure IC₅₀ values via UV-Vis kinetics (e.g., esterase activity inhibition at 400 nm).

- Pharmacophore Modeling : Align thiol and methoxy groups with enzyme active sites to optimize ligand-receptor interactions .

Advanced: How do researchers address discrepancies in reported spectroscopic data for thiadiazole derivatives?

Methodological Answer:

- Solvent Effects : Re-run NMR in deuterated DMSO vs. CDCl₃; chemical shifts vary by up to 0.5 ppm due to hydrogen bonding.

- Crystallographic Validation : Compare experimental IR/Raman spectra with DFT-predicted vibrational modes (scaling factor 0.961) .

- Dynamic NMR : Variable-temperature studies (−80°C to 25°C) resolve rotational barriers in flexible substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.